Cas no 40992-09-4 (4-bromo-2-methoxy-5-methylPhenol)

4-Bromo-2-methoxy-5-methylphenol is a brominated phenolic compound featuring methoxy and methyl substituents on the aromatic ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty chemicals. The bromine atom enhances electrophilic substitution potential, while the methoxy and methyl groups influence steric and electronic properties, enabling selective functionalization. Its stability and well-defined molecular framework facilitate controlled reactions in cross-coupling, oxidation, or further derivatization processes. The compound is typically handled under standard laboratory conditions, with purity and consistency being critical for reproducible results in research and industrial applications.
4-bromo-2-methoxy-5-methylPhenol structure
40992-09-4 structure
Product Name:4-bromo-2-methoxy-5-methylPhenol
CAS No:40992-09-4
MF:C8H9BrO2
MW:217.059861898422
CID:2106998
PubChem ID:612303
Update Time:2025-10-25

4-bromo-2-methoxy-5-methylPhenol Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-2-methoxy-5-methylPhenol
    • 2-Methoxy-4-bromo-5-methylphenol
    • 4-Bromo-2-methoxy-5-methylphenol #
    • 40992-09-4
    • DTXSID40346459
    • DA-39926
    • SCHEMBL1129074
    • MFCD20483892
    • Phenol, 4-bromo-2-methoxy-5-methyl-
    • 4-Bromo-2-methoxy-5-methyl-phenol
    • Inchi: 1S/C8H9BrO2/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4,10H,1-2H3
    • InChI Key: JDGOYQOXCIBZRX-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C=C1C)O)OC

Computed Properties

  • Exact Mass: 215.97859Da
  • Monoisotopic Mass: 215.97859Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 29.5Ų

4-bromo-2-methoxy-5-methylPhenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB604829-1g
4-Bromo-2-methoxy-5-methylphenol; .
40992-09-4
1g
€178.00 2024-07-19
abcr
AB604829-5g
4-Bromo-2-methoxy-5-methylphenol; .
40992-09-4
5g
€501.70 2024-07-19
abcr
AB604829-10g
4-Bromo-2-methoxy-5-methylphenol; .
40992-09-4
10g
€814.40 2024-07-19
abcr
AB604829-25g
4-Bromo-2-methoxy-5-methylphenol; .
40992-09-4
25g
€1548.80 2024-07-19

Additional information on 4-bromo-2-methoxy-5-methylPhenol

Recent Advances in the Study of 4-Bromo-2-methoxy-5-methylPhenol (CAS: 40992-09-4) in Chemical Biology and Pharmaceutical Research

4-Bromo-2-methoxy-5-methylPhenol (CAS: 40992-09-4) is a brominated phenolic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique bromine and methoxy functional groups, has been explored for its potential as a building block in organic synthesis, as well as its bioactive properties. Recent studies have delved into its mechanistic roles, synthetic pathways, and therapeutic potentials, making it a compound of interest for researchers in medicinal chemistry and drug development.

One of the key areas of research involving 4-bromo-2-methoxy-5-methylPhenol is its role as an intermediate in the synthesis of more complex bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the development of novel antimicrobial agents. The study demonstrated that derivatives of this compound exhibited potent activity against multidrug-resistant bacterial strains, with minimal cytotoxicity to human cells. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, a mechanism that could pave the way for new antibiotics.

In addition to its antimicrobial properties, 4-bromo-2-methoxy-5-methylPhenol has also been investigated for its potential anticancer effects. A recent preprint on bioRxiv detailed a high-throughput screening campaign that identified this compound as a modulator of the p53 signaling pathway. The study found that certain derivatives of 4-bromo-2-methoxy-5-methylPhenol could selectively induce apoptosis in cancer cells while sparing normal cells, suggesting its promise as a scaffold for anticancer drug development. Further mechanistic studies are underway to elucidate its precise molecular targets.

The synthetic accessibility of 4-bromo-2-methoxy-5-methylPhenol has also been a focus of recent research. A 2024 paper in Organic Letters described an efficient, one-pot synthesis method for this compound, utilizing a palladium-catalyzed coupling reaction. This advancement not only improves the yield and purity of the compound but also reduces the environmental impact of its production, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing.

Despite these promising developments, challenges remain in the clinical translation of 4-bromo-2-methoxy-5-methylPhenol-based therapeutics. Pharmacokinetic studies have indicated that the compound exhibits moderate bioavailability, necessitating further structural optimization to enhance its drug-like properties. Researchers are currently exploring prodrug strategies and nanoparticle-based delivery systems to address these limitations.

In conclusion, 4-bromo-2-methoxy-5-methylPhenol (CAS: 40992-09-4) represents a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its applications span from antimicrobial and anticancer drug development to green synthesis methodologies. As research continues to uncover its mechanistic insights and therapeutic possibilities, this compound is poised to play a pivotal role in the future of drug discovery and development.

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